molecular formula C9H13N5O2 B1614494 2,2'-(7H-purin-6-ylazanediyl)diethanol CAS No. 6312-66-9

2,2'-(7H-purin-6-ylazanediyl)diethanol

Cat. No.: B1614494
CAS No.: 6312-66-9
M. Wt: 223.23 g/mol
InChI Key: HDFTZBLKBXGFGD-UHFFFAOYSA-N
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Description

2,2'-(7H-Purin-6-ylazanediyl)diethanol is a heterocyclic compound featuring a purine core linked via an azanediyl (-NH-) bridge to two ethanol moieties. This structure combines the aromatic and hydrogen-bonding properties of purines with the hydrophilic nature of diethanol groups, making it a candidate for applications in medicinal chemistry and macrocyclic synthesis. For example, 7-(5-methylthiazol-2-yl)-7H-purin-6-ylamine (a related compound) was synthesized via a thiocyanate-mediated coupling reaction with adenine, yielding a 42% isolated product . The diethanol substituents likely enhance solubility compared to alkyl- or aryl-substituted purines, as seen in 2-(6-azanyl-8-methyl-purin-9-yl)ethanol (molecular weight: 193.206), which shares structural similarities but lacks the azanediyl bridge .

Properties

CAS No.

6312-66-9

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

2-[2-hydroxyethyl(7H-purin-6-yl)amino]ethanol

InChI

InChI=1S/C9H13N5O2/c15-3-1-14(2-4-16)9-7-8(11-5-10-7)12-6-13-9/h5-6,15-16H,1-4H2,(H,10,11,12,13)

InChI Key

HDFTZBLKBXGFGD-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO

Other CAS No.

6312-66-9

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(7H-purin-6-ylazanediyl)diethanol typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminoethanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

2,2'-(7H-purin-6-ylazanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a more saturated alcohol derivative.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2'-(7H-purin-6-ylazanediyl)diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2'-(7H-purin-6-ylazanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structural features and the nature of the target. The hydroxyethyl group may facilitate binding to the active site of enzymes, while the purine ring can interact with nucleotide-binding domains, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Insights :

  • The purine core in this compound enables hydrogen bonding and π-π stacking, critical for biological interactions. In contrast, phenyl-substituted analogues (e.g., 2,2′-(phenylazanediyl)diethanol) prioritize aromatic interactions but lack nucleobase functionality .
  • Ethanol groups improve aqueous solubility compared to hydrophobic substituents like methylthiazole in 7-(5-methylthiazol-2-yl)-7H-purin-6-ylamine .

Reaction Yields and Efficiency

  • Purine-thiazole hybrids (e.g., compound 11 in ) achieve moderate yields (42%), whereas macrocycles require stringent conditions (e.g., high dilution) to optimize cyclization .

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